4-(Chloromethoxy)-1,2-difluorobenzene
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Overview
Description
4-(Chloromethoxy)-1,2-difluorobenzene is an organic compound characterized by the presence of a benzene ring substituted with chloromethoxy and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethoxy)-1,2-difluorobenzene typically involves the chloromethylation of 1,2-difluorobenzene. This process can be achieved using 1,4-bis(chloromethoxy)butane as the chloromethylation reagent in the presence of a Lewis acid catalyst such as tin(IV) chloride. The reaction is carried out in a solvent like dichloromethane at room temperature for several hours to ensure complete chloromethylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key factors include reaction time, reagent concentration, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethoxy)-1,2-difluorobenzene undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethoxy group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethoxy group to a hydroxymethyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Formation of substituted benzene derivatives.
Oxidation: Production of aldehydes or carboxylic acids.
Reduction: Formation of hydroxymethyl derivatives.
Scientific Research Applications
4-(Chloromethoxy)-1,2-difluorobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers to enhance their properties.
Medicinal Chemistry: Investigated for potential pharmacological activities and as a building block for drug development.
Environmental Chemistry: Studied for its reactivity and potential environmental impact
Mechanism of Action
The mechanism of action of 4-(Chloromethoxy)-1,2-difluorobenzene involves its interaction with various molecular targets. The chloromethoxy group can participate in nucleophilic substitution reactions, while the difluoro groups can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethoxy)-1,2-dichlorobenzene
- 4-(Chloromethoxy)-1,2-dibromobenzene
- 4-(Chloromethoxy)-1,2-diiodobenzene
Uniqueness
4-(Chloromethoxy)-1,2-difluorobenzene is unique due to the presence of both chloromethoxy and difluoro groups, which impart distinct electronic and steric properties.
Properties
Molecular Formula |
C7H5ClF2O |
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Molecular Weight |
178.56 g/mol |
IUPAC Name |
4-(chloromethoxy)-1,2-difluorobenzene |
InChI |
InChI=1S/C7H5ClF2O/c8-4-11-5-1-2-6(9)7(10)3-5/h1-3H,4H2 |
InChI Key |
ACYJZMMNXFYGHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCl)F)F |
Origin of Product |
United States |
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